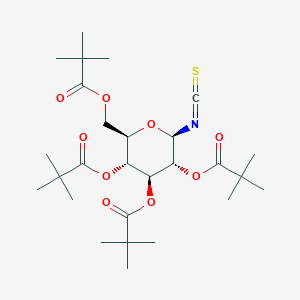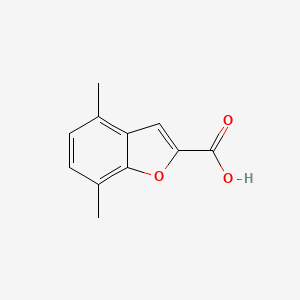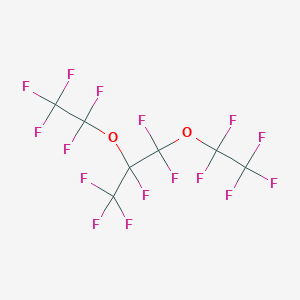
4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole
Übersicht
Beschreibung
The compound “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones were synthesized and characterized . The proposed method for the synthesis of these novel derivatives was convenient and gave a good yield .Molecular Structure Analysis
The molecular structure of “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” can be represented by the formula C9H9BN2O2 . The InChI code for this compound is 1S/C9H9BN2O2/c13-10(14)9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6,13-14H, (H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” include a molecular weight of 187.99 . It has a density of 1.3±0.1 g/cm3, a boiling point of 484.1±55.0 °C at 760 mmHg, and a flash point of 246.5±31.5 °C .Wissenschaftliche Forschungsanwendungen
Application in Metal-Organic Frameworks (MOFs)
“1,3-Di(1H-pyrazol-4-yl)benzene” is used in the synthesis of organic ligands and MOFs . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in a variety of applications, including gas storage, separation, and catalysis .
Use in Photocatalytic Applications
This compound has been used in photocatalytic applications . Photocatalysis is a process in which light energy is used to speed up a reaction. This has a wide range of applications, including environmental remediation, water treatment, and energy production .
Antimicrobial Activity
Some derivatives of “1,3-Di(1H-pyrazol-4-yl)benzene” have shown promising antimicrobial activity . They have been evaluated for in vitro antibacterial and antifungal activity against various strains, showing comparable activity to reference drugs .
Use in Cancer Research
“4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” has been used in the development of potential anticancer agents . For example, it has been used in the design, synthesis, and evaluation of novel CDK2 inhibitors . CDK2 inhibitors are being investigated for their potential use in cancer treatment .
Application in Organic Light-Emitting Diodes (OLEDs)
“4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” has been used in the synthesis of platinum (II) complexes, which are efficient organic light-emitting structures . These complexes are important for modern photovoltaic devices .
Use in Neurological Research
This compound has been used in the development of positive allosteric modulators for the M4 mAChR . These modulators are being investigated for their potential use in the treatment of neurological disorders .
Zukünftige Richtungen
The future directions for “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .
Eigenschaften
IUPAC Name |
4-[3-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-9(11-5-13-14-6-11)4-10(3-1)12-7-15-16-8-12/h1-8H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRYHHVNYJOBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175552.png)
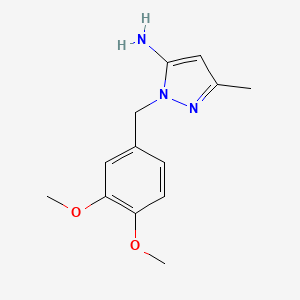
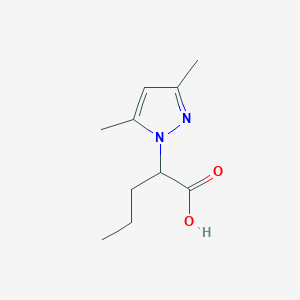
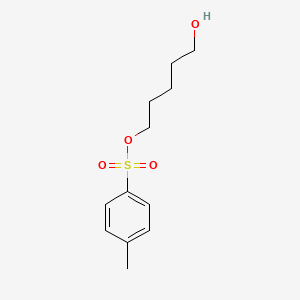
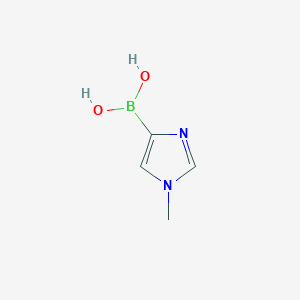
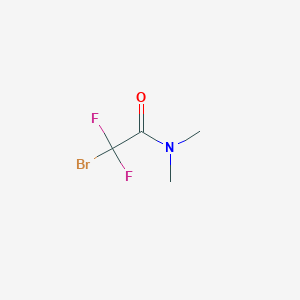
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
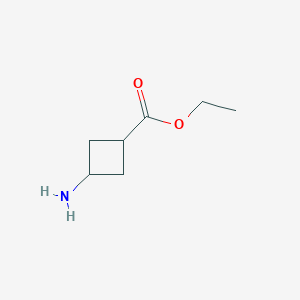
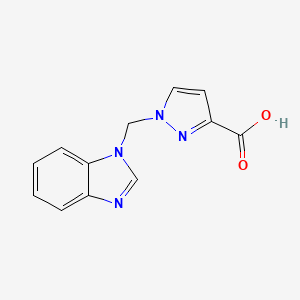
![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)
